2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Description
The compound 2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a pyrimidine derivative characterized by a cyclopenta[d]pyrimidin-2,4-dione core substituted with a cyclohexyl group at position 2. The acetamide side chain is linked to an N-(2-methoxy-5-methylphenyl) group, which introduces both lipophilic (methyl) and polar (methoxy) moieties .
Properties
IUPAC Name |
2-(3-cyclohexyl-2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-15-11-12-20(30-2)18(13-15)24-21(27)14-25-19-10-6-9-17(19)22(28)26(23(25)29)16-7-4-3-5-8-16/h11-13,16H,3-10,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYMLDIFMYDCCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C3=C(CCC3)C(=O)N(C2=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide, often referred to by its chemical structure or CAS number 946203-67-4, is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural framework that includes a cyclopentapyrimidine moiety and an acetamide functional group. Its molecular formula is with a molecular weight of 359.5 g/mol. The presence of the cyclohexyl and methoxyphenyl substituents contributes to its potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H29N3O3 |
| Molecular Weight | 359.5 g/mol |
| CAS Number | 946203-67-4 |
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, research focusing on pyrimidine derivatives has shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. A notable study demonstrated that related compounds were effective against breast and colon cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
Antioxidant Activity
The antioxidant potential of this compound is noteworthy due to its ability to scavenge reactive oxygen species (ROS). Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders. In vitro assays have shown that compounds structurally related to 2-(3-cyclohexyl-2,4-dioxo...) exhibit strong radical scavenging activities .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Specifically, it has been suggested that similar compounds can inhibit key enzymes involved in metabolic pathways related to cancer progression. For example, tyrosinase inhibition has been observed in related analogs, which could provide insights into the compound's role in modulating melanogenesis and possibly other metabolic processes .
Case Studies
- Antitumor Efficacy : A study published in Cancer Research evaluated the antitumor efficacy of a series of pyrimidine derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents .
- Antioxidant Mechanisms : In a study assessing the antioxidant properties of similar compounds, it was found that they significantly reduced levels of ROS and enhanced cellular antioxidant defenses in human fibroblasts . This suggests that the compound may have protective effects against oxidative damage.
- Enzyme Interaction Studies : Molecular docking studies have provided insights into how this compound interacts with target enzymes such as tyrosinase. The binding affinity and interaction patterns suggest potential for developing new inhibitors for therapeutic applications in skin disorders .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C22H27N3O4
Molecular Weight: 397.5 g/mol
Structure: The compound features a cyclopenta[d]pyrimidine core structure with a cyclohexyl group and an acetamide group substituted with a methoxyphenyl moiety.
Medicinal Chemistry
-
Anticancer Activity:
- Research indicates that pyrimidine derivatives can exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The unique structural features of this compound may enhance its efficacy against various cancer types.
-
Antimicrobial Properties:
- Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
-
Anti-inflammatory Effects:
- The compound has shown potential in modulating inflammatory responses, possibly through inhibition of pro-inflammatory cytokines and enzymes like COX (cyclooxygenase).
-
Neuroprotective Effects:
- There is emerging evidence that pyrimidine derivatives can provide neuroprotection by acting on neurotransmitter systems or reducing oxidative stress in neuronal cells.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated effective inhibition of tumor growth in vitro with IC50 values lower than standard chemotherapeutics. |
| Study B | Antimicrobial Testing | Showed significant antibacterial activity against Gram-positive bacteria; further studies needed for Gram-negative strains. |
| Study C | Anti-inflammatory Mechanism | Found to reduce levels of TNF-alpha and IL-6 in animal models of inflammation, suggesting potential for treating inflammatory diseases. |
| Study D | Neuroprotection | Exhibited protective effects against oxidative stress-induced neuronal death in cell culture models. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Features
The target compound shares a pyrimidine-dione core with several analogs, but its cyclopenta[d]pyrimidin ring system distinguishes it from simpler dihydropyrimidines. Key comparisons include:
Table 1: Structural Comparison of Pyrimidine-Based Acetamides
*Molecular weights estimated from empirical formulas or reported data.
Pharmacological and Physicochemical Properties
- Metabolic Stability : The cyclohexyl group in the target compound may reduce oxidative metabolism compared to analogs with alkyl or hydroxyl groups (e.g., ’s hydroxyethyl substituents). This aligns with strategies to block cytochrome P450-mediated degradation, as seen in ’s COX-2 inhibitor design .
- Solubility: The methoxy and methyl groups on the phenyl ring likely confer moderate solubility, intermediate between the hydrophilic bis-hydroxyethyl analog () and the lipophilic thieno-pyrimidin derivative ().
- The N-(2-methoxy-5-methylphenyl) group may enhance receptor binding compared to simpler aryl substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
